

Thiophene-3-carbohydrazide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Thiophene-3-carbohydrazide**

Cat. No.: **B180984**

[Get Quote](#)

An In-Depth Technical Guide to **Thiophene-3-carbohydrazide**: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-3-carbohydrazide is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, including the thiophene ring and the reactive carbohydrazide moiety, make it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, structural characteristics, synthesis, and key applications of **thiophene-3-carbohydrazide**, with a particular focus on its role in drug discovery and development.

Introduction

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with a large percentage of drugs on the market containing at least one heterocyclic ring system.^[1] Among these, sulfur-containing heterocycles like thiophene have demonstrated a broad spectrum of pharmacological activities.^{[1][2][3][4][5]} **Thiophene-3-carbohydrazide**, a derivative of thiophene, serves as a crucial intermediate in the synthesis of novel compounds with potential applications as anticancer, antibacterial, antifungal, and anti-inflammatory agents.^{[2][4][5][6][7][8]} The presence of the carbohydrazide group provides a reactive site for various

chemical transformations, allowing for the facile generation of diverse molecular scaffolds.[\[9\]](#) [\[10\]](#)

Chemical Properties and Structure

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Thiophene-3-carbohydrazide** is essential for its application in synthesis and drug design.

Property	Value	Source
Molecular Formula	C5H6N2OS	[11] [12]
Molecular Weight	142.18 g/mol	[11] [12]
CAS Number	39001-23-5	[11] [12]
IUPAC Name	thiophene-3-carbohydrazide	[11]
SMILES	C1=CSC=C1C(=O)NN	[11]
InChI	InChI=1S/C5H6N2OS/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8)	[11]
InChIKey	AMOWAJLALKAYKL-UHFFFAOYSA-N	[11]
Monoisotopic Mass	142.02008 Da	[13]

Structural Elucidation

The molecular structure of **Thiophene-3-carbohydrazide** consists of a five-membered thiophene ring substituted at the 3-position with a carbohydrazide group (-C(=O)NHNH2). The thiophene ring itself is an aromatic heterocycle, and its electronic properties influence the reactivity of the attached functional group.[\[14\]](#)

// Nodes for the atoms N1 [label="NH2", pos="1.5,0.5!"]; N2 [label="NH", pos="0.5,0!"]; C1 [label="C", pos="-0.5,0.5!"]; O1 [label="O", pos="-0.5,1.5!"]; C2 [label="C", pos="-1.5,0!"]; C3

[label="C", pos="-2.5,0.5!"]; S1 [label="S", pos="-3,-0.75!"]; C4 [label="C", pos="-2.5,-1.5!"]; C5 [label="C", pos="-1.5,-1!"];

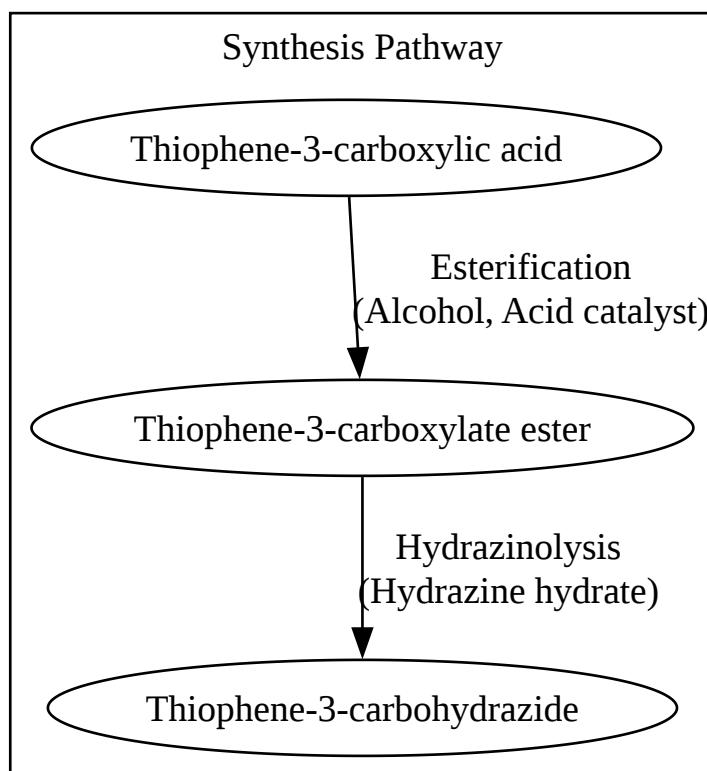
// Edges for the bonds N1 -- N2; N2 -- C1; C1 -- O1 [style=double]; C1 -- C2; C2 -- C3; C3 -- S1; S1 -- C4; C4 -- C5 [style=double]; C5 -- C2; } caption="Molecular Structure of **Thiophene-3-carbohydrazide**"

The planarity and aromaticity of the thiophene ring are key structural features.[\[14\]](#) X-ray crystallography studies of related thiophene-carbohydrazide derivatives have provided insights into their three-dimensional conformations and intermolecular interactions, which are often governed by hydrogen bonding involving the carbohydrazide moiety.[\[15\]](#)

Spectral Data

Spectroscopic techniques are crucial for the characterization of **Thiophene-3-carbohydrazide** and its derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are used to confirm the structure of the molecule. For example, in a related compound, benzo[b]thiophene-3-carbaldehyde, the aldehyde proton appears as a singlet around 10.13 ppm in the 1H NMR spectrum.[\[16\]](#) The aromatic protons of the thiophene ring typically appear in the region of 7-8 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum of **Thiophene-3-carbohydrazide** would show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and C-S stretching of the thiophene ring.[\[17\]](#)
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of **Thiophene-3-carbohydrazide** would show a molecular ion peak corresponding to its molecular weight.[\[11\]](#)

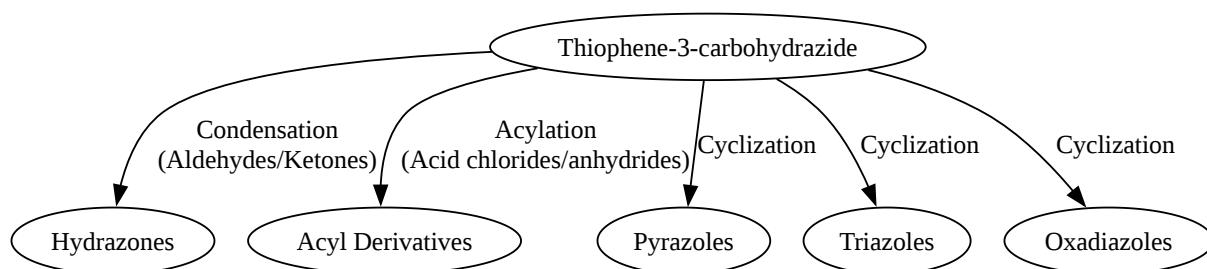

Synthesis and Reactivity

Synthesis of Thiophene-3-carbohydrazide

Thiophene-3-carbohydrazide is typically synthesized from a corresponding thiophene-3-carboxylic acid or its ester derivative. A common synthetic route involves the esterification of thiophene-3-carboxylic acid followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of **Thiophene-3-carbohydrazide**

- **Esterification:** Thiophene-3-carboxylic acid is refluxed with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the corresponding ester.
- **Hydrazinolysis:** The purified ester is then refluxed with hydrazine hydrate to produce **Thiophene-3-carbohydrazide**. The product is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.



[Click to download full resolution via product page](#)

Chemical Reactivity

The carbohydrazide moiety is a versatile functional group that undergoes a variety of chemical reactions, making **Thiophene-3-carbohydrazide** a valuable synthetic intermediate.[9]

- Condensation Reactions: It readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is often a key step in the synthesis of more complex heterocyclic systems.[9]
- Acylation: The amino group of the hydrazide can be acylated using acid chlorides or anhydrides to introduce various substituents.[9]
- Cyclization Reactions: **Thiophene-3-carbohydrazide** serves as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, oxadiazoles, and thiazoles, through cyclization reactions with appropriate reagents.[6][8][18][19] For instance, reaction with aryl isothiocyanates followed by cyclization can yield triazole derivatives.[18]

[Click to download full resolution via product page](#)

Applications in Drug Discovery and Development

The thiophene nucleus is a well-established pharmacophore present in numerous approved drugs.[2][4][5] Derivatives of **Thiophene-3-carbohydrazide** have been extensively investigated for a wide range of biological activities.

Anticancer Activity

Many derivatives synthesized from **Thiophene-3-carbohydrazide** have shown promising anticancer properties.[6][7][8] These compounds often act as inhibitors of various kinases, such

as Pim-1 kinase and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis. [6][8][20] For example, a series of tetrahydrobenzo[b]**thiophene-3-carbohydrazide** derivatives were synthesized and evaluated for their in-vitro cytotoxic activity against several cancer cell lines, with some compounds showing high activity.[6][8]

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Thiophene derivatives have been reported to possess significant antibacterial and antifungal activities.[1][5][21] The carbohydrazide moiety can be transformed into various heterocyclic systems known to exhibit antimicrobial properties.

Other Biological Activities

Derivatives of **Thiophene-3-carbohydrazide** have also been explored for other therapeutic applications, including:

- Anti-inflammatory activity[22]
- Antiviral activity[2][4]
- Antioxidant activity[2][23]

Safety and Handling

Thiophene-3-carbohydrazide is classified as harmful if swallowed and causes serious eye irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[24][25] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [24][26] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[24][25]

Conclusion

Thiophene-3-carbohydrazide is a highly valuable and versatile building block in organic and medicinal chemistry. Its unique combination of a thiophene ring and a reactive carbohydrazide functional group allows for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The continued exploration of the chemical space around

this scaffold is likely to lead to the development of novel therapeutic agents for a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journalwjarr.com [journalwjarr.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. 3-Chlorobenzo[b]thiophene-2-carbohydrazide | Structure, Properties, Uses & Safety Data | Reliable Supplier China [quinoline-thiophene.com]
- 10. Thiophene-2-carbohydrazide | 2361-27-5 | Benchchem [benchchem.com]
- 11. Thiophene-3-carbohydrazide | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. thiophene-3-carbohydrazide : SelectLab [selectlab.de]
- 13. PubChemLite - Thiophene-3-carbohydrazide (C5H6N2OS) [pubchemlite.lcsb.uni.lu]
- 14. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 15. Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides – Oriental Journal of Chemistry [orientjchem.org]
- 22. researchgate.net [researchgate.net]
- 23. impactfactor.org [impactfactor.org]
- 24. fishersci.com [fishersci.com]
- 25. aksci.com [aksci.com]
- 26. nj.gov [nj.gov]
- To cite this document: BenchChem. [Thiophene-3-carbohydrazide chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180984#thiophene-3-carbohydrazide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com